methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with a carboxylate ester and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-nitrophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The nitro group is then reduced to an amino group using hydrogenation over a palladium catalyst. Finally, the esterification of the carboxylic acid intermediate with methanol yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps, such as crystallization and chromatography, are scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of methyl 2-(3-nitrophenyl)cyclopropane-1-carboxylate.
Reduction: Formation of methyl 2-(3-aminophenyl)cyclopropane-1-methanol.
Substitution: Formation of N-substituted derivatives of this compound.
Scientific Research Applications
Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropane ring provides rigidity to the structure, enhancing its binding affinity. The compound may modulate enzymatic activity or receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate: Similar structure but with the amino group in the para position.
Ethyl 2-(3-aminophenyl)cyclopropane-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(3-aminophenyl)cyclopropane-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate is unique due to the specific positioning of the amino group and the carboxylate ester on the cyclopropane ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2138185-46-1 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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